Synthetic Intermediate Value: Enables Antifungal Thiazoles with Sub-µg/mL Potency Against Candida spp.
The compound serves as the essential thiocarbohydrazide building block for constructing 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives. In the Turan-Zitoun et al. (2018) study, the target compound was condensed to a thiazole series; the Schiff base derivative 3o achieved MIC values of 0.98 µg/mL against Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019, equalling the potency of ketoconazole . Crucially, compound 3o was non-cytotoxic to NIH/3T3 fibroblasts (IC₅₀ > 1000 µg/mL), yielding a selectivity window exceeding 1000-fold relative to its antifungal MIC . This contrasts with simpler thiosemicarbazone-derived thiazoles that did not exhibit comparable antifungal potency in the same study.
| Evidence Dimension | Antifungal potency of derived thiazole-Schiff base (compound 3o) vs. clinical standard |
|---|---|
| Target Compound Data | Derivative 3o (synthesised from the target compound): MIC = 0.98 µg/mL against C. krusei ATCC 6258 and C. parapsilosis ATCC 22019; NIH/3T3 IC₅₀ > 1000 µg/mL |
| Comparator Or Baseline | Ketoconazole: 100% growth inhibition at equivalent concentrations; thiosemicarbazone-derived thiazoles (2a–2o, 3a–3n) showed no antibacterial activity (IC₅₀ > 1000 µg/mL) and weaker antifungal profiles |
| Quantified Difference | Derivative 3o matched ketoconazole in antifungal potency; selectivity index (IC₅₀/MIC) > 1000 for 3o |
| Conditions | Broth microdilution assay; C. krusei ATCC 6258, C. parapsilosis ATCC 22019; NIH/3T3 MTT cytotoxicity assay |
Why This Matters
Procurement of this compound enables access to a synthetic pathway that yields antifungal leads with ketoconazole-level potency and pronounced selectivity, a capability that simpler thiosemicarbazone starting materials cannot deliver.
